molecular formula C14H22N6O5 B1241515 2,2'-Azoxymisonidazole CAS No. 78130-16-2

2,2'-Azoxymisonidazole

Cat. No.: B1241515
CAS No.: 78130-16-2
M. Wt: 354.36 g/mol
InChI Key: SGCBZSKNGKIXMA-JZJYNLBNSA-N
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Description

2,2'-Azoxymisonidazole (CAS 78130-16-2) is an azoxy-containing heterocyclic compound derived from misonidazole, a well-known radiosensitizer used in cancer therapy to enhance the efficacy of radiation treatment in hypoxic tumor cells . Structurally, it features an azoxy group (-N(O)N-) bridging two imidazole rings, each substituted with a methoxymethyl side chain. Its InChIKey (SGCBZSKNGKIXMA-JZJYNLBNSA-N) reflects its stereochemical uniqueness .

Properties

CAS No.

78130-16-2

Molecular Formula

C14H22N6O5

Molecular Weight

354.36 g/mol

IUPAC Name

(Z)-[1-(2-hydroxy-3-methoxypropyl)imidazol-2-yl]-[1-(2-hydroxy-3-methoxypropyl)imidazol-2-yl]imino-oxidoazanium

InChI

InChI=1S/C14H22N6O5/c1-24-9-11(21)7-18-5-3-15-13(18)17-20(23)14-16-4-6-19(14)8-12(22)10-25-2/h3-6,11-12,21-22H,7-10H2,1-2H3/b20-17-

InChI Key

SGCBZSKNGKIXMA-JZJYNLBNSA-N

SMILES

COCC(CN1C=CN=C1N=[N+](C2=NC=CN2CC(COC)O)[O-])O

Isomeric SMILES

COCC(CN1C=CN=C1/N=[N+](/C2=NC=CN2CC(COC)O)\[O-])O

Canonical SMILES

COCC(CN1C=CN=C1N=[N+](C2=NC=CN2CC(COC)O)[O-])O

Synonyms

2,2'-azoxymisonidazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Azo vs. Azoxy Derivatives

  • 2,2'-Azomisonidazole (CAS 78130-17-3) : This compound differs by replacing the azoxy group with an azo (-N=N-), resulting in distinct electronic and redox properties. The azo group is more susceptible to reductive cleavage, which may limit its stability in biological environments compared to azoxy derivatives .
  • Misonidazole’s radiosensitizing activity is well-documented, but 2,2'-Azoxymisonidazole’s dimeric structure might enhance tumor targeting through improved lipophilicity or binding avidity .

Benzimidazole and Thiadiazole Derivatives

  • 2-Aminobenzimidazole Derivatives: These compounds (e.g., 2-Acetamidobenzimidazole, CAS 21202-05-1) share a benzimidazole core but lack the azoxy/azo functionality. They exhibit broad pharmacological activities, including antimicrobial and anticancer effects, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . In contrast, this compound’s azoxy group may confer unique redox-mediated cytotoxicity or radiosensitization.
  • Thiadiazole Azo Compounds : Synthesized via diazotization (e.g., compounds S3–S9 in ), these derivatives feature azo linkages with thiadiazole rings. While they demonstrate antimicrobial and antioxidant activities, their smaller molecular size and sulfur-containing heterocycles result in different solubility and bioavailability profiles compared to this compound .

Pharmacological and Physicochemical Properties

Property This compound 2,2'-Azomisonidazole 2-Aminobenzimidazole Derivatives
CAS Number 78130-16-2 78130-17-3 21202-05-1
Core Structure Azoxy-bis(imidazole) Azo-bis(imidazole) Benzimidazole with acetamide
Key Functional Group Azoxy (-N(O)N-) Azo (-N=N-) Acetamide (-NHCOCH₃)
Molecular Weight ~340–360 g/mol (estimated) ~310–330 g/mol (estimated) ~175 g/mol
Potential Applications Radiosensitization, hypoxia-targeted therapy Redox-active prodrugs Antimicrobial, enzyme inhibition

Research Findings and Gaps

  • The azoxy group may enhance tumor penetration or reduce systemic toxicity compared to monomeric analogues .
  • Comparative Efficacy: While 2-aminobenzimidazoles and thiadiazole azo compounds show validated bioactivities, this compound’s pharmacological profile remains underexplored. Further studies on its redox behavior, metabolic stability, and in vivo efficacy are needed.

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